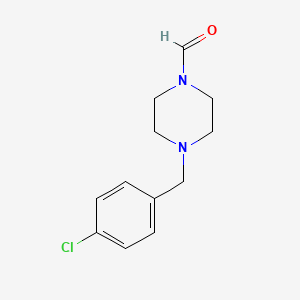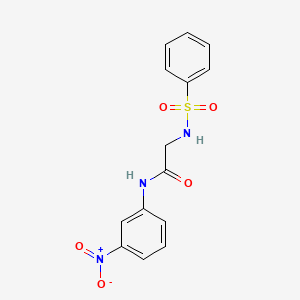
4-(4-chlorobenzyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-1-piperazinecarbaldehyde, commonly known as CBP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. CBP is a piperazine derivative that has been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Applications De Recherche Scientifique
CBP has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections. CBP has also been shown to possess antibacterial properties, making it a potential candidate for the treatment of bacterial infections. Furthermore, CBP has been shown to possess anticancer properties, making it a potential candidate for the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of CBP is not fully understood. However, it has been suggested that CBP exerts its biological activities by inhibiting the growth and proliferation of fungal, bacterial, and cancer cells.
Biochemical and Physiological Effects:
CBP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal, bacterial, and cancer cells. Furthermore, CBP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBP is its wide range of biological activities. This makes it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of CBP is its toxicity. CBP has been shown to be toxic to some normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research of CBP. One potential direction is the development of more potent and selective CBP derivatives. Another potential direction is the investigation of the potential use of CBP in combination with other drugs for the treatment of fungal, bacterial, and cancer infections. Furthermore, the investigation of the potential use of CBP in animal models of disease may provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of CBP involves the reaction of 4-chlorobenzylamine with piperazine and formaldehyde. The reaction is carried out under reflux in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization to obtain pure CBP.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-3-1-11(2-4-12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMGTJXVGANOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
